(1R,3S)-3-Aminocyclopentanol
Overview
Description
(1R,3S)-3-Amino-cyclopentanol is a chiral compound with the molecular formula C5H11NO It features a cyclopentane ring with an amino group at the 3rd position and a hydroxyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-Amino-cyclopentanol typically involves an asymmetric cycloaddition reaction. One method includes the use of N-acylhydroxylamine as a chiral inducer, which reacts with cyclopentadiene to form the desired product. The reaction conditions are mild, and the process is highly stereoselective, yielding a product with high optical purity .
Industrial Production Methods: For industrial production, the preparation method involves contacting N-acylhydroxyamine with cyclopentadiene, followed by hydrogenation and subsequent hydrolysis or ammonolysis. This method is cost-effective and suitable for large-scale production due to the availability and low cost of raw materials .
Types of Reactions:
Acid-Base Reactions: The amino group can react with acids to form salts.
Acylation: The amino group can react with acylating agents to form amides.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Acylating Agents: Acetic anhydride, benzoyl chloride.
Carboxylic Acids: Acetic acid, benzoic acid.
Major Products:
Salts: Formed from acid-base reactions.
Amides: Formed from acylation reactions.
Esters: Formed from esterification reactions.
Scientific Research Applications
(1R,3S)-3-Amino-cyclopentanol is used in various scientific research applications:
Medicinal Chemistry: As a chiral building block in the synthesis of biologically active molecules.
Material Science: As a ligand in the development of chiral catalysts for asymmetric reactions.
Biological Research: Potential inhibitor for certain enzymes, making it a candidate for drug development.
Mechanism of Action
The primary target of (1R,3S)-3-Amino-cyclopentanol is the enzyme Ornithine Aminotransferase (OAT). The compound interacts with OAT through a mechanism involving fluoride ion elimination, followed by conjugate addition and hydrolysis. This interaction can inhibit the enzyme’s activity, which is of interest in the treatment of hepatocellular carcinoma.
Comparison with Similar Compounds
- (1R,3S)-3-Aminocyclopentanecarboxylic acid
- (1R,3S)-(+)-Camphoric acid
Comparison: While (1R,3S)-3-Amino-cyclopentanol and (1R,3S)-3-Aminocyclopentanecarboxylic acid share similar structural features, the presence of a carboxyl group in the latter provides different chemical properties and applications. (1R,3S)-(+)-Camphoric acid, on the other hand, has a different ring structure and functional groups, making it unique in its applications and reactivity .
Properties
IUPAC Name |
(1R,3S)-3-aminocyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFYRVZIONNYSM-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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